Bienvenue dans la boutique en ligne BenchChem!

DiZHSeC

Protein-Protein Interactions Photocrosslinking Genetic Code Expansion

Weak/transient PPIs are lost in co-IP noise; standard photocrosslinkers yield 50% false positives or lose interface mapping. DiZHSeC solves this via the IMAPP workflow. - UV-activated diazirine covalent capture - Cleavable Se moiety for prey-bait separation - In situ MS-label transfer for direct residue-level ID via standard MS/MS Enables high-confidence interactome profiling (4% false positives) and binding interface mapping. Validated for E. coli and mammalian cells.

Molecular Formula C12H22N4O3Se
Molecular Weight 349.30 g/mol
Cat. No. B12380807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiZHSeC
Molecular FormulaC12H22N4O3Se
Molecular Weight349.30 g/mol
Structural Identifiers
SMILESCC1(N=N1)CCCNC(=O)CC[Se]CCC(C(=O)O)N
InChIInChI=1S/C12H22N4O3Se/c1-12(15-16-12)5-2-6-14-10(17)4-8-20-7-3-9(13)11(18)19/h9H,2-8,13H2,1H3,(H,14,17)(H,18,19)/t9-/m0/s1
InChIKeyKPYJXSFGJYEMAU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiZHSeC for Protein-Protein Interaction Studies


DiZHSeC is a genetically encoded, pyrrolysine-analog unnatural amino acid (UAA) developed for studying protein-protein interactions (PPIs) in living cells [1]. It features a diazirine photo-affinity group and a strategically placed selenium atom that creates a cleavable linker. Unlike conventional, non-cleavable photocrosslinkers, DiZHSeC enables the oxidative cleavage of crosslinked prey proteins, leaving behind a stable mass spectrometry (MS)-identifiable label on the prey [1]. This functionality forms the basis of the IMAPP (In-situ cleavage and MS-label transfer After Protein Photocrosslinking) strategy, which significantly improves confidence in PPI identification and interface mapping [1].

Workflow
Genetically encoded, site-specific incorporation in living cells
Activation
UV-triggered diazirine crosslinking for covalent prey capture
Detection
MS-label transfer via cleavable selenocysteine for direct residue mapping

Why DiZHSeC Cannot Be Substituted


In-class photocrosslinkers like DiZPK and DiZSeK cannot be simply substituted for DiZHSeC without sacrificing critical functional capabilities. DiZPK is a highly efficient, non-cleavable crosslinker, but this lack of cleavability leads to high background from bait proteins and prevents the identification of crosslinking sites [1]. DiZSeK, while cleavable, generates a labile selenenic acid moiety upon cleavage that is unstable and cannot serve as a reliable MS-label for confident identification [1]. DiZHSeC is uniquely designed to overcome both of these limitations: it is both cleavable and, upon cleavage, generates a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) MS-label that can be precisely identified by mass spectrometry [1]. Substituting with either DiZPK or DiZSeK would directly lead to higher false-positive rates or an inability to map the protein interaction interface.

DiZPK substitution may inflate false positives
Lacks prey-bait separation, introducing high background and undermining confident PPI assignment.
DiZSeK substitution loses binding-site resolution
Enables prey release but no MS-label transfer; crosslink site identification requires alternative, less direct methods.
Generic probes may not support IMAPP workflow
The integrated in situ cleavage and label transfer protocol relies on DiZHSeC’s dual functionality; partial replacement may break the intended verification path.

Quantitative Evidence for DiZHSeC


False Positive Reduction in PPI Identification

When incorporated into the E. coli acid stress chaperone HdeA at residue V58, DiZHSeC exhibited similar photo-affinity capturing efficiency of client proteins in the E. coli periplasm compared to the widely used, non-cleavable photocrosslinker DiZPK [1]. This demonstrates that DiZHSeC does not compromise on core crosslinking performance while adding unique, value-differentiating functionalities.

False positive rate
Head-to-head
4% (vs 50% for DiZPK)
46 pp reduction supports high-confidence interactor identification
E. coli HdeA client proteins; IMAPP vs. affinity purification-MS
Protein-Protein Interactions Photocrosslinking Genetic Code Expansion

MS Label Transfer for Crosslinking Site Identification

DiZHSeC is specifically designed for quantitative, H2O2-mediated cleavage. Treatment with 8 mM H2O2 for 60 min resulted in full cleavage of the Cɛ-Seδ bond, generating the cleaved product P1 [1]. In contrast, the non-cleavable photocrosslinker DiZPK does not undergo oxidative cleavage under these conditions and thus cannot separate prey from bait [1]. This cleavage is the essential step for eliminating bait protein background and enabling downstream MS analysis.

MS-label transfer
Head-to-head
NPAA label transferred to prey peptide upon cleavage
Enables unambiguous residue-level crosslink site identification
MS/MS detection after H₂O₂ oxidation; absent in DiZPK and DiZSeK
Cleavable Linker Oxidative Cleavage Prey-Bait Separation

Crosslinking Efficiency Comparable to DiZPK

Upon cleavage, DiZHSeC transfers a stable NPAA MS-label (C8H13NO) to the prey protein, enabling confident identification of crosslinking sites by LC-MS/MS [1]. A crosslinked HdeA-F35DiZHSeC peptide was identified with a monoisotopic mass of 3722.8006 Da (calculated 3722.7927 Da, mass error -2.12 ppm) [1]. This high mass accuracy demonstrates the MS-label's utility. In contrast, parallel analysis of a DiZPK-crosslinked complex did not yield any NPAA-modified peptides, and crosslinking peptides were difficult to identify by commonly used software [1].

Crosslinking efficiency
Head-to-head
Comparable to DiZPK
Advanced probe does not sacrifice primary crosslinking yield
UV 365 nm, E. coli HdeA-V58X variants
Mass Spectrometry Crosslinking Mass Spectrometry (XL-MS) Protein Interaction Interface

Equivalent Amber Suppression Efficiency Ensures Robust Genetic Incorporation

Using a DiZPK-recognizing PylRS mutant (L274A, C313S, Y349F), DiZHSeC was incorporated into a GFP reporter with an amber mutation at residue N149 with similar efficiency to DiZPK [1]. This ensures that DiZHSeC can be seamlessly integrated into established genetic code expansion workflows without requiring optimization of new orthogonal translation systems.

Genetic Code Expansion Amber Suppression Unnatural Amino Acid

Enhanced Workflow Efficiency: IMAPP with DiZHSeC Completed in 7 Days vs. CAPP in 6 Days

The Nature Protocols paper describes the full experimental procedures for both the CAPP (Cleavage After Protein Photocrosslinking) strategy using DiZSeK and the IMAPP strategy using DiZHSeC [1]. After plasmid construction, the CAPP and IMAPP strategies can be completed within 6 and 7 days, respectively [1]. This indicates that the advanced mapping capability of DiZHSeC (IMAPP) comes at only a marginal increase in experimental time compared to the simpler CAPP workflow.

Proteomics Workflow IMAPP CAPP

Recommended DiZHSeC Applications


High-Confidence Transient PPI Mapping

DiZHSeC is the ideal choice for capturing and identifying weak or transient PPIs that are challenging to detect with traditional methods. Its photo-activatable nature allows for 'freezing' of dynamic interactions in their native cellular context, while the subsequent oxidative cleavage and MS-label transfer (IMAPP) eliminate background from the bait protein [1]. This leads to significantly lower false-positive rates and higher confidence in identifying bona fide interaction partners compared to using non-cleavable crosslinkers like DiZPK [1].

Residue-Level Mapping of Binding Interfaces

This compound is uniquely suited for experiments requiring detailed characterization of a protein-protein interaction interface. The in situ generation of a stable NPAA MS-label on the crosslinked prey peptide enables precise identification of the crosslinking site by mass spectrometry [1]. This level of detail, which is unattainable with non-cleavable crosslinkers like DiZPK [1], provides critical structural information for understanding interaction mechanisms and can guide drug discovery efforts targeting specific protein interfaces.

Comparative Interactomics in Disease Models

DiZHSeC is optimal for proteomics workflows that require the removal of the bait protein to reduce complexity and background prior to MS analysis. While a protocol using DiZSeK (CAPP) can also achieve prey-bait separation, the labile selenenic acid moiety produced by DiZSeK cannot serve as a reliable MS-label [1]. DiZHSeC overcomes this limitation by providing both efficient prey-bait separation and a stable, identifiable MS-label [1]. The IMAPP workflow using DiZHSeC can be completed in 7 days, offering a comprehensive solution for both identifying interacting partners and mapping their binding sites [2].

Application
Selection Property
Validation Focus
High-confidence transient PPI mapping
False positive reduction
Low-background interactome profiling
Residue-level binding interface mapping
MS-label transfer capability
Direct crosslink site identification by MS/MS
Comparative interactomics under different conditions
Comparable crosslinking efficiency
Reproducible interactome comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DiZHSeC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.